![molecular formula C15H17NO3S B4739734 N-(2-methoxyphenyl)-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4739734.png)
N-(2-methoxyphenyl)-1-(3-methylphenyl)methanesulfonamide
Overview
Description
N-(2-methoxyphenyl)-1-(3-methylphenyl)methanesulfonamide, commonly known as MMS, is a chemical compound that belongs to the class of sulfonamides. It is an important intermediate for the synthesis of various bioactive molecules and is widely used in scientific research.
Mechanism of Action
MMS inhibits the activity of certain enzymes such as protein kinases, proteasomes, and histone deacetylases by binding to their active sites. This results in the inhibition of various cellular processes such as cell growth, proliferation, and survival.
Biochemical and physiological effects:
MMS has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been reported to exhibit anti-inflammatory and neuroprotective effects in animal models. MMS has been shown to modulate the expression of various genes involved in cell signaling, apoptosis, and immune response.
Advantages and Limitations for Lab Experiments
MMS is a versatile intermediate for the synthesis of various bioactive molecules and is readily available in the market. It is relatively easy to handle and has a long shelf life. However, MMS is a toxic and irritant compound that requires careful handling and disposal. It is also sensitive to air and moisture and should be stored in a dry and cool place.
Future Directions
The use of MMS in scientific research is expected to grow in the coming years. Future research may focus on the development of new synthetic methods for MMS and the synthesis of novel bioactive molecules using MMS as a starting material. The potential of MMS as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders may also be explored further.
Scientific Research Applications
MMS has been extensively used in scientific research for the synthesis of various bioactive molecules such as inhibitors of protein kinases, proteasome inhibitors, and histone deacetylase inhibitors. It has also been used as a starting material for the synthesis of anticancer agents and anti-inflammatory drugs.
properties
IUPAC Name |
N-(2-methoxyphenyl)-1-(3-methylphenyl)methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-12-6-5-7-13(10-12)11-20(17,18)16-14-8-3-4-9-15(14)19-2/h3-10,16H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYKVUDMRWRLLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-1-(3-methylphenyl)methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.